molecular formula C18H11F3N4O2S B287322 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B287322
M. Wt: 404.4 g/mol
InChI Key: MWQWIZCGBPNWFR-UHFFFAOYSA-N
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Description

6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as TFB-TAA, is a synthetic compound that has been extensively studied due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material sciences.

Mechanism of Action

6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its biological effects by binding to specific targets in the body, such as enzymes, receptors, and ion channels. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the modulation of biochemical pathways and signaling cascades that regulate various physiological processes, such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the activity of enzymes, such as tyrosine kinases, and modulate the function of receptors, such as G protein-coupled receptors. In vivo studies have shown that this compound can induce apoptosis in cancer cells and improve glucose tolerance in animal models of diabetes.

Advantages and Limitations for Lab Experiments

6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments, including its high potency, selectivity, and stability. However, this compound also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations can be overcome by using appropriate solvents and optimizing the experimental conditions.

Future Directions

6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several potential future directions for research and development. In medicinal chemistry, this compound can be further optimized as a drug candidate for the treatment of specific diseases, such as cancer and diabetes. In pharmacology, this compound can be studied for its effects on specific biological targets, such as ion channels and transporters. In material sciences, this compound can be explored for its potential applications in organic electronics and optoelectronics, such as organic light-emitting diodes and solar cells.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material sciences. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. This compound has shown promising results in preclinical studies, and further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-(trifluoromethyl)benzonitrile with 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, followed by the reaction with thiosemicarbazide and triethylorthoformate. The resulting compound is then treated with sodium methoxide to yield this compound. The synthesis method has been optimized to improve the yield and purity of the product, and various modifications have been reported in the literature.

Scientific Research Applications

6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material sciences. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and infectious diseases. In pharmacology, this compound has been studied for its effects on various biological targets, including enzymes, receptors, and ion channels. In material sciences, this compound has been explored for its potential applications in organic electronics and optoelectronics.

Properties

Molecular Formula

C18H11F3N4O2S

Molecular Weight

404.4 g/mol

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H11F3N4O2S/c19-18(20,21)11-7-5-10(6-8-11)15-22-23-17-25(15)24-16(28-17)14-9-26-12-3-1-2-4-13(12)27-14/h1-8,14H,9H2

InChI Key

MWQWIZCGBPNWFR-UHFFFAOYSA-N

SMILES

C1C(OC2=CC=CC=C2O1)C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)C(F)(F)F

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

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